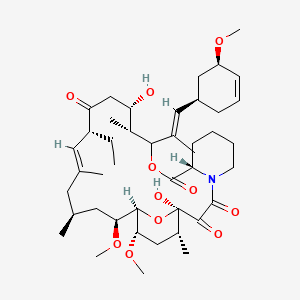![molecular formula C16H14N4 B13436236 (R)-2-(1-Aminoethyl)-1-phenyl-1H-benzo[D]imidazole-6-carbonitrile](/img/structure/B13436236.png)
(R)-2-(1-Aminoethyl)-1-phenyl-1H-benzo[D]imidazole-6-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-2-(1-Aminoethyl)-1-phenyl-1H-benzo[D]imidazole-6-carbonitrile is a chiral compound with a complex structure that includes an aminoethyl group, a phenyl ring, and a benzoimidazole core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(1-Aminoethyl)-1-phenyl-1H-benzo[D]imidazole-6-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of 1-phenyl-1H-benzoimidazole-6-carbonitrile with an appropriate chiral amine under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process includes precise control of temperature, pH, and reaction time to ensure high yield and purity. Purification steps such as recrystallization or chromatography are employed to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
®-2-(1-Aminoethyl)-1-phenyl-1H-benzo[D]imidazole-6-carbonitrile undergoes various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding imines or oximes.
Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products
The major products formed from these reactions include imines, oximes, primary amines, and various substituted derivatives of the phenyl ring.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, ®-2-(1-Aminoethyl)-1-phenyl-1H-benzo[D]imidazole-6-carbonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology
In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its chiral nature makes it a valuable tool for investigating enantioselective interactions in biological systems.
Medicine
In medicine, ®-2-(1-Aminoethyl)-1-phenyl-1H-benzo[D]imidazole-6-carbonitrile is explored for its potential therapeutic applications. It has shown promise in preliminary studies as an antimicrobial and anticancer agent.
Industry
In the industrial sector, this compound is used in the development of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in electronics and materials science.
Wirkmechanismus
The mechanism of action of ®-2-(1-Aminoethyl)-1-phenyl-1H-benzo[D]imidazole-6-carbonitrile involves its interaction with specific molecular targets. In biological systems, it may bind to receptors or enzymes, modulating their activity. The pathways involved include signal transduction and metabolic processes, which can lead to various physiological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-2-(1-Aminoethyl)-1-phenyl-1H-benzo[D]imidazole-6-carbonitrile: The enantiomer of the compound, which may have different biological activities.
1-Phenyl-1H-benzoimidazole-6-carbonitrile: Lacks the aminoethyl group, resulting in different chemical and biological properties.
2-(1-Aminoethyl)-1H-benzo[D]imidazole-6-carbonitrile: Lacks the phenyl group, affecting its reactivity and applications.
Uniqueness
®-2-(1-Aminoethyl)-1-phenyl-1H-benzo[D]imidazole-6-carbonitrile is unique due to its chiral nature and the presence of multiple functional groups. This combination allows for a wide range of chemical modifications and applications, making it a versatile compound in scientific research.
Eigenschaften
Molekularformel |
C16H14N4 |
|---|---|
Molekulargewicht |
262.31 g/mol |
IUPAC-Name |
2-[(1R)-1-aminoethyl]-3-phenylbenzimidazole-5-carbonitrile |
InChI |
InChI=1S/C16H14N4/c1-11(18)16-19-14-8-7-12(10-17)9-15(14)20(16)13-5-3-2-4-6-13/h2-9,11H,18H2,1H3/t11-/m1/s1 |
InChI-Schlüssel |
WWZLYSBJNRDGFZ-LLVKDONJSA-N |
Isomerische SMILES |
C[C@H](C1=NC2=C(N1C3=CC=CC=C3)C=C(C=C2)C#N)N |
Kanonische SMILES |
CC(C1=NC2=C(N1C3=CC=CC=C3)C=C(C=C2)C#N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-Hydroxy-3,5-dimethyl-4-[3-(3-methyl-5-isoxazolyl)propoxy]benzenecarboximidamide](/img/structure/B13436183.png)

![(1S,5S,8R,9S,10S,13S,14S)-1,10,13-trimethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-dione](/img/structure/B13436192.png)
![5-Methyl-1,5-diazapentacyclo[10.8.1.02,7.08,21.013,18]henicosa-2(7),8(21),9,11,13,15,17-heptaene](/img/structure/B13436195.png)


![(2-Ethyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanamine](/img/structure/B13436210.png)


![2-[[(2S)-1-[(2S)-2-[(5-carbamimidoylthiophen-2-yl)methylcarbamoyl]pyrrolidin-1-yl]-1-oxo-3,3-diphenylpropan-2-yl]amino]acetic acid](/img/structure/B13436225.png)

